molecular formula C20H17BrN4S B2925506 2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE CAS No. 851081-30-6

2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B2925506
CAS No.: 851081-30-6
M. Wt: 425.35
InChI Key: QIFVNSFOYYITNR-UHFFFAOYSA-N
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Description

2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of the triazolo-thiazole and tetrahydroisoquinoline scaffolds within the molecule suggests a wide range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles to form the triazolo-thiazole core . This intermediate is then coupled with a tetrahydroisoquinoline derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole moiety can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the combination of the triazolo-thiazole and tetrahydroisoquinoline scaffolds within a single molecule

Properties

IUPAC Name

3-(4-bromophenyl)-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4S/c21-17-7-5-15(6-8-17)19-22-23-20-25(19)13-18(26-20)12-24-10-9-14-3-1-2-4-16(14)11-24/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFVNSFOYYITNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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